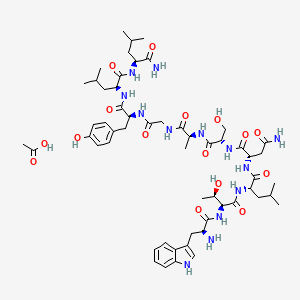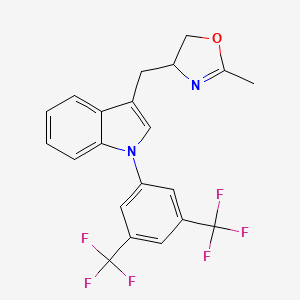
(S)-4-((1-(3,5-bis(trifluoromethyl)phenyl)-1H-indol-3-yl)methyl)-2-methyl-4,5-dihydrooxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-((1-(3,5-bis(trifluoromethyl)phenyl)-1H-indol-3-yl)methyl)-2-methyl-4,5-dihydrooxazole is a complex organic compound characterized by the presence of trifluoromethyl groups, an indole moiety, and a dihydrooxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-((1-(3,5-bis(trifluoromethyl)phenyl)-1H-indol-3-yl)methyl)-2-methyl-4,5-dihydrooxazole typically involves multiple steps, including the formation of the indole core, introduction of the trifluoromethyl groups, and construction of the dihydrooxazole ring. One common approach is the use of trifluoromethyl phenyl sulfone as a trifluoromethylating agent . The reaction conditions often involve the use of strong bases and transition metal catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. The choice of solvents, temperature control, and purification methods are critical factors in scaling up the synthesis for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-((1-(3,5-bis(trifluoromethyl)phenyl)-1H-indol-3-yl)methyl)-2-methyl-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethyl phenyl sulfone, lithium aluminum hydride, and various oxidizing agents. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the molecule.
Aplicaciones Científicas De Investigación
(S)-4-((1-(3,5-bis(trifluoromethyl)phenyl)-1H-indol-3-yl)methyl)-2-methyl-4,5-dihydrooxazole has diverse applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound’s unique properties make it valuable in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-4-((1-(3,5-bis(trifluoromethyl)phenyl)-1H-indol-3-yl)methyl)-2-methyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in proteins and enzymes. The indole moiety can participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets.
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethyl phenyl sulfone: Used as a trifluoromethylating agent in various reactions.
3,5-Bis(trifluoromethyl)aniline: Utilized in the synthesis of other complex molecules.
Trifluoromethyl ketones: Known for their applications in medicinal chemistry.
Uniqueness
(S)-4-((1-(3,5-bis(trifluoromethyl)phenyl)-1H-indol-3-yl)methyl)-2-methyl-4,5-dihydrooxazole stands out due to its combination of trifluoromethyl groups, indole core, and dihydrooxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C21H16F6N2O |
|---|---|
Peso molecular |
426.4 g/mol |
Nombre IUPAC |
4-[[1-[3,5-bis(trifluoromethyl)phenyl]indol-3-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C21H16F6N2O/c1-12-28-16(11-30-12)6-13-10-29(19-5-3-2-4-18(13)19)17-8-14(20(22,23)24)7-15(9-17)21(25,26)27/h2-5,7-10,16H,6,11H2,1H3 |
Clave InChI |
HTIXVRFUDYJONK-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(CO1)CC2=CN(C3=CC=CC=C32)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[5-(Aminomethyl)-2-methyl-phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B14766306.png)
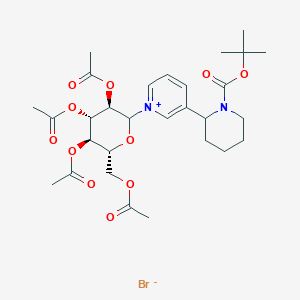
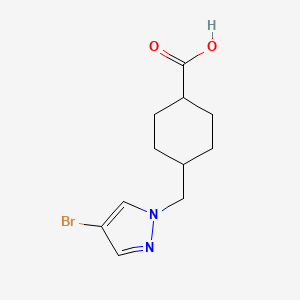
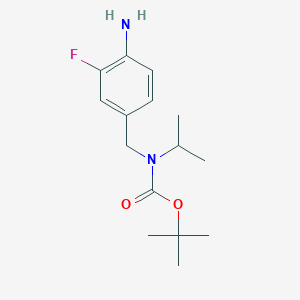

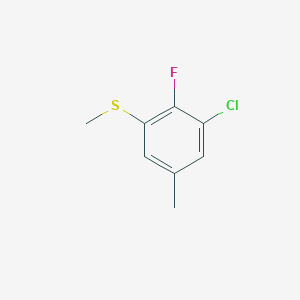
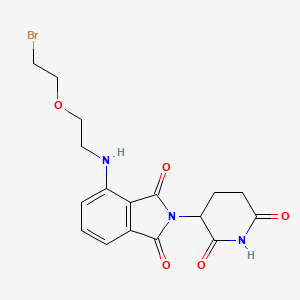
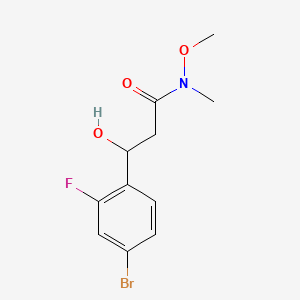
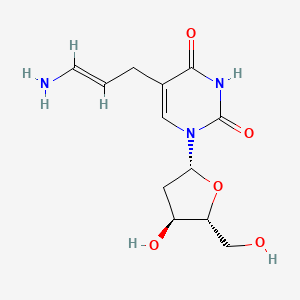
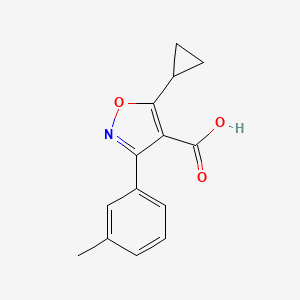
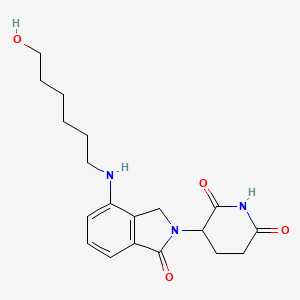
![2-Chloro-1-[2-[2-(dimethylamino)ethyl]piperidin-1-yl]ethanone](/img/structure/B14766387.png)

